molecular formula C13H22O4 B012768 Entellan CAS No. 109223-77-0

Entellan

Cat. No. B012768
M. Wt: 242.31 g/mol
InChI Key: WHLPIOPUASGRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04417034

Procedure details

Following the procedure of Example 46, hydroxy-terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer was prepared using the following amounts of materials: [(2-methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane, 0.51 g (1.85 mmol); MMA, 11 ml (103.7 mmol); BMA, 30 ml (188.5 mmol); tris(dimethylamino)sulfonium bifluoride, 20 mg (0.1 mmol); THF, 100 ml. Upon addition of the monomers the temperature rose to 48.6° from 20.6°. Evaporation of solvents and drying of the resultant residue gave 38.6 g of copolymer. GPC: Mn 22100, Mw 24500, D 1.11 (theor. Mw 20,215).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])=[C:3]([O:12][Si](C)(C)C)[O:4][CH2:5]CO[Si](C)(C)C.[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20].F[H-]F.CN([S+](N(C)C)N(C)C)C>C1COCC1>[C:3]([O:4][CH3:5])(=[O:12])[C:2]([CH3:17])=[CH2:1].[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C(OCCO[Si](C)(C)C)O[Si](C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[H-]F.CN(C)[S+](N(C)C)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
Upon addition of the monomers the temperature
CUSTOM
Type
CUSTOM
Details
rose to 48.6° from 20.6°
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the resultant residue

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04417034

Procedure details

Following the procedure of Example 46, hydroxy-terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer was prepared using the following amounts of materials: [(2-methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane, 0.51 g (1.85 mmol); MMA, 11 ml (103.7 mmol); BMA, 30 ml (188.5 mmol); tris(dimethylamino)sulfonium bifluoride, 20 mg (0.1 mmol); THF, 100 ml. Upon addition of the monomers the temperature rose to 48.6° from 20.6°. Evaporation of solvents and drying of the resultant residue gave 38.6 g of copolymer. GPC: Mn 22100, Mw 24500, D 1.11 (theor. Mw 20,215).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:17])=[C:3]([O:12][Si](C)(C)C)[O:4][CH2:5]CO[Si](C)(C)C.[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20].F[H-]F.CN([S+](N(C)C)N(C)C)C>C1COCC1>[C:3]([O:4][CH3:5])(=[O:12])[C:2]([CH3:17])=[CH2:1].[C:18]([O:23][CH2:24][CH2:25][CH2:26][CH3:27])(=[O:22])[C:19]([CH3:21])=[CH2:20] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C(OCCO[Si](C)(C)C)O[Si](C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
F[H-]F.CN(C)[S+](N(C)C)N(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
terminated methyl methacrylate (35%)/n-butyl methacrylate (BMA) (65%) copolymer
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
Upon addition of the monomers the temperature
CUSTOM
Type
CUSTOM
Details
rose to 48.6° from 20.6°
CUSTOM
Type
CUSTOM
Details
Evaporation of solvents
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying of the resultant residue

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC.C(C(=C)C)(=O)OCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 38.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.